3-benzoyl-1H-isochromen-1-one
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Overview
Description
3-Benzoyl-1H-isochromen-1-one is a chemical compound belonging to the isochromen-1-one family. This compound is characterized by a benzoyl group attached to the isochromen-1-one core structure. Isochromen-1-ones are known for their diverse biological activities, including antioxidant and antiplatelet properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-1H-isochromen-1-one typically involves the condensation of 1,8-naphthaloyl chloride with an appropriate benzoyl-substituted aniline in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired isochromen-1-one structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and halogenation reactions are common, using reagents like aluminum chloride and halogens.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted isochromen-1-one derivatives.
Scientific Research Applications
3-Benzoyl-1H-isochromen-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 3-benzoyl-1H-isochromen-1-one involves its interaction with molecular targets such as cyclooxygenase-1 (COX-1) enzyme and arachidonic acid (AA)-induced platelet aggregation pathways . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative processes .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1H-isochromen-1-one: Known for its potent antioxidant and antiplatelet activities.
3-(4-Nitrophenyl)-1H-isochromen-1-one:
Uniqueness
3-Benzoyl-1H-isochromen-1-one is unique due to its specific benzoyl substitution, which imparts distinct chemical and biological properties compared to other isochromen-1-one derivatives. Its specific interactions with COX-1 and AA pathways make it a valuable compound for antiplatelet research .
Properties
CAS No. |
92796-01-5 |
---|---|
Molecular Formula |
C16H10O3 |
Molecular Weight |
250.2 |
Purity |
95 |
Origin of Product |
United States |
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